molecular formula C10H16ClNO3 B1275129 Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate CAS No. 379254-55-4

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate

Cat. No.: B1275129
CAS No.: 379254-55-4
M. Wt: 233.69 g/mol
InChI Key: QWBCFYAGERCGJG-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C10H16ClNO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Biochemical Analysis

Biochemical Properties

Ethyl 1-(chloroacetyl)piperidine-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor in enzymatic reactions, affecting the activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions. These interactions can influence the compound’s stability, reactivity, and overall biochemical behavior .

Cellular Effects

Ethyl 1-(chloroacetyl)piperidine-3-carboxylate has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby altering cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of action of ethyl 1-(chloroacetyl)piperidine-3-carboxylate involves its interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. These binding interactions can result in conformational changes in the target biomolecules, affecting their activity. Furthermore, ethyl 1-(chloroacetyl)piperidine-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 1-(chloroacetyl)piperidine-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl 1-(chloroacetyl)piperidine-3-carboxylate remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ethyl 1-(chloroacetyl)piperidine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

Ethyl 1-(chloroacetyl)piperidine-3-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it may be metabolized by liver enzymes, leading to the formation of metabolites that can further interact with other biochemical pathways. These interactions can have downstream effects on cellular metabolism and overall physiological functions .

Transport and Distribution

The transport and distribution of ethyl 1-(chloroacetyl)piperidine-3-carboxylate within cells and tissues are essential for understanding its biological effects. This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cells, it may bind to intracellular proteins or accumulate in specific cellular compartments. The distribution of ethyl 1-(chloroacetyl)piperidine-3-carboxylate within tissues can influence its overall efficacy and potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(chloroacetyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with chloroacetyl chloride and ethyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of ethyl 1-(chloroacetyl)piperidine-3-carboxylate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the chloroacetyl group.

    Reduction Reactions: Alcohol derivatives of the original compound.

    Oxidation Reactions: N-oxides of the piperidine ring.

Scientific Research Applications

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 1-(chloroacetyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate is unique due to its chloroacetyl group, which imparts distinct reactivity and potential biological activity.

Properties

IUPAC Name

ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO3/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBCFYAGERCGJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405308
Record name 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-55-4
Record name 1-(2-Chloro-acetyl)-piperidine-3-carboxylic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-(2-chloroacetyl)piperidine-3-carboxylate
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